Product packaging for Cycrimine Hydrochloride-d5(Cat. No.:)

Cycrimine Hydrochloride-d5

Cat. No.: B1154921
M. Wt: 328.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Stable Isotope Labeled Compounds in Bioanalytical and Metabolic Research

Stable isotope labeled (SIL) compounds are indispensable in modern bioanalytical and metabolic research. acanthusresearch.comsymeres.com These compounds, in which atoms are replaced by their stable isotopes (e.g., deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N), are chemically similar to their unlabeled counterparts. acanthusresearch.com This similarity allows them to be used as internal standards in analytical techniques like mass spectrometry (MS), providing a reliable reference for the quantification of drugs and their metabolites. clearsynth.comacanthusresearch.com

The use of SIL compounds, particularly in liquid chromatography-mass spectrometry (LC-MS), has been shown to significantly reduce the impact of matrix effects, leading to more reproducible and accurate results compared to using structurally related but non-isotopic internal standards. acanthusresearch.comscispace.com This is crucial in complex matrices such as blood or plasma. acanthusresearch.com Furthermore, stable isotope labeling is a powerful tool in metabolomics for tracing metabolic pathways, identifying novel metabolites, and measuring metabolic fluxes. nih.gov

Rationale for Deuterium Incorporation in Pharmaceutical Research Tools

The primary reason for incorporating deuterium into pharmaceutical research tools like Cycrimine Hydrochloride-d5 is to create a mass shift that allows the labeled compound to be distinguished from its unlabeled analogue by a mass spectrometer. clearsynth.comscioninstruments.com This mass difference is the cornerstone of its use as an internal standard for quantitative analysis. clearsynth.com By adding a known amount of the deuterated standard to a sample, researchers can accurately determine the concentration of the target analyte by comparing their respective signal intensities. clearsynth.com

Deuterium labeling offers several advantages:

Accuracy and Precision: It enables highly accurate and precise quantification by compensating for variations in sample preparation, instrument response, and matrix effects. clearsynth.comscioninstruments.com

Co-elution: The deuterated standard has nearly identical physicochemical properties to the analyte, meaning it behaves similarly during chromatographic separation, leading to co-elution. acanthusresearch.com This is a significant advantage over using a different chemical compound as an internal standard.

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.govscirp.org This difference, known as the kinetic isotope effect, can be exploited in metabolic studies to understand the mechanisms of drug metabolism. symeres.comnih.gov By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down the metabolic process, which can aid in identifying metabolites and understanding metabolic pathways. symeres.comnih.gov

Historical Development of Deuterated Analogues in Scientific Inquiry

The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931. wikipedia.org The concept of using deuterium substitution in drug discovery, an example of bioisosterism, emerged in the early 1960s. nih.govwikipedia.org Early studies focused on understanding the metabolic pathways of various compounds. scirp.org

The application of deuterated compounds as internal standards in mass spectrometry became more prevalent with the advancement of analytical instrumentation. nih.gov The ability of mass spectrometers to differentiate between the mass of the analyte and its deuterated counterpart led to their widespread adoption for quantitative bioanalysis. acanthusresearch.comscispace.com

In recent decades, the interest in deuterated compounds has expanded beyond their use as analytical tools. The "deuterium switch" approach, where hydrogen atoms in a drug molecule are replaced with deuterium to improve its pharmacokinetic profile, has gained significant traction. nih.gov This strategy led to the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. scirp.orgnih.govacs.org This milestone has spurred further research into the development of novel deuterated drugs with improved efficacy and safety profiles. nih.govnih.gov

Properties

Molecular Formula

C₁₉H₂₅D₅ClNO

Molecular Weight

328.93

Synonyms

α-Cyclopentyl-α-phenyl-1-piperidinepropanol Hydrochloride-d5;  1-Phenyl-1-cyclopentyl-3-piperidino-1-propanol Hydrochloride-d5;  Compound 8958-d5;  NSC 169452-d5;  Pagitane Hydrochloride-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Cycrimine Hydrochloride D5

Precursor Synthesis and Chemical Transformation Pathways

The synthesis of Cycrimine Hydrochloride-d5 necessitates the preparation of deuterated precursors that can be assembled to form the final molecule. A common strategy involves the incorporation of deuterium (B1214612) into one of the key structural motifs of Cycrimine: the piperidine ring, the cyclopentyl ring, or the phenyl ring.

A plausible synthetic route begins with the synthesis of a deuterated piperidine precursor. This can be achieved through the catalytic reduction of pyridine using deuterium gas (D₂) over a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This process typically results in a perdeuterated piperidine ring.

Alternatively, a deuterated cyclopentyl or phenyl group can be introduced. For instance, d5-bromobenzene can be used as a starting material. The chemical transformation pathway would then involve a Grignard reaction with a suitable ketone precursor containing the piperidine and propanol chain.

A key intermediate in the synthesis of Cycrimine is 1-phenyl-3-(piperidin-1-yl)propan-1-one. To introduce deuterium into the final product, a deuterated version of this precursor can be synthesized. For example, a deuterated piperidine can be reacted with 3-chloro-1-phenylpropan-1-one. The subsequent reaction of this deuterated intermediate with a cyclopentyl Grignard reagent, followed by acidic workup, would yield Cycrimine-d5. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

A representative, though not explicitly documented for Cycrimine-d5, synthetic pathway could be a multi-step process as outlined below:

StepReactantsReagents and ConditionsProduct
1PyridineD₂, Pd/C, EthanolPiperidine-d11
2Piperidine-d11, 3-Chloro-1-phenylpropan-1-oneNa₂CO₃, Acetonitrile (B52724), Reflux1-Phenyl-3-(piperidin-d11-1-yl)propan-1-one
3Cyclopentyl bromideMg, Diethyl etherCyclopentylmagnesium bromide
41-Phenyl-3-(piperidin-d11-1-yl)propan-1-one, Cyclopentylmagnesium bromideDiethyl ether, then aq. NH₄ClCycrimine-d11
5Cycrimine-d11HCl in EthanolCycrimine Hydrochloride-d11

Deuterium Exchange and Direct Labeling Strategies

Direct hydrogen isotope exchange (HIE) reactions offer an alternative and often more atom-economical approach to introduce deuterium into the Cycrimine molecule. researchgate.net These methods involve the exchange of hydrogen atoms for deuterium atoms on a pre-existing Cycrimine molecule or a late-stage synthetic intermediate.

Catalytic H/D exchange is a prominent strategy. x-chemrx.com This can be achieved using a variety of transition metal catalysts, such as palladium, platinum, or iridium, in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.net For Cycrimine, this could potentially lead to deuterium incorporation on the phenyl and cyclopentyl rings. The regioselectivity of the exchange can often be controlled by the choice of catalyst and reaction conditions.

Acid- or base-catalyzed exchange reactions can also be employed, particularly for protons in specific chemical environments. For instance, protons alpha to a carbonyl group in a precursor ketone could be exchanged for deuterium under basic conditions in D₂O.

Another direct labeling strategy involves the reduction of a suitable precursor with a deuterated reducing agent. For example, if a precursor with a double bond in the piperidine or cyclopentyl ring were available, it could be reduced with deuterium gas and a catalyst to introduce two deuterium atoms stereospecifically.

Characterization of Isotopic Purity and Enrichment Factors

The characterization of this compound is critical to confirm the location and extent of deuterium incorporation, as well as to determine the isotopic purity and enrichment. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the absence of protons at specific positions where deuterium has been incorporated. A decrease in the integration of a signal corresponding to a particular proton indicates successful deuteration. mdpi.com For more detailed analysis, ²H (Deuterium) NMR can be performed to directly observe the deuterium signals, confirming their presence and chemical environment.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak shifted by the number of incorporated deuterium atoms compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, further confirming the elemental composition. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the percentage of molecules containing the desired number of deuterium atoms (isotopic enrichment).

A hypothetical mass spectrometry analysis comparing unlabeled Cycrimine and Cycrimine-d5 is presented below:

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/zIsotopic Enrichment (%)
CycrimineC₁₉H₂₉NO287.2249288.2322 [M+H]⁺N/A
Cycrimine-d5C₁₉H₂₄D₅NO292.2562293.2635 [M+H]⁺>98%

Optimization of Synthetic Yields for Deuterated this compound

Catalyst Selection and Loading: In catalytic deuteration or H/D exchange reactions, the choice of catalyst is crucial. google.com Different catalysts exhibit varying activities and selectivities. Optimization of catalyst loading is necessary to achieve a high conversion rate while minimizing side reactions and cost.

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized for each step of the synthesis. For instance, in H/D exchange reactions, higher temperatures can increase the rate of exchange but may also lead to scrambling of the deuterium label or decomposition of the product.

Purification Methods: Efficient purification techniques are essential to isolate the deuterated product from unlabeled or partially labeled starting materials and other impurities. Chromatographic methods, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC), are commonly employed.

By systematically optimizing these parameters, it is possible to achieve a high synthetic yield of this compound with the desired level of isotopic enrichment and purity.

Advanced Analytical Method Development and Validation for Cycrimine Hydrochloride D5

Chromatographic Separations for Complex Matrix Analysis

Effective chromatographic separation is the cornerstone of accurate analysis, ensuring that the analyte of interest is resolved from matrix components and other potential interferences. The choice of technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical compounds like Cycrimine. Method development for Cycrimine Hydrochloride-d5 typically involves a reversed-phase approach, leveraging a nonpolar stationary phase with a polar mobile phase.

Method Development and Optimization: The primary goal during method development is to achieve a symmetrical peak shape, adequate retention, and sufficient resolution from interfering peaks. nih.gov Optimization is an iterative process involving the systematic adjustment of several key parameters:

Column Selection: C18 columns are frequently the first choice due to their versatility and robustness in separating a wide range of compounds. nih.govsemanticscholar.org

Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is common. nih.gov The ratio is adjusted to control the retention time of the analyte. For basic compounds like Cycrimine, the pH of the aqueous phase is critical. Adjusting the pH with acids like orthophosphoric acid can ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. nih.gov

Flow Rate: The flow rate affects analysis time and resolution. A typical flow rate is around 1.0 mL/min. nih.gov

Detection: UV detection is often employed, with the wavelength selected at the absorbance maximum of the analyte to ensure high sensitivity. nih.gov

Validation of the developed HPLC method is performed according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. researchgate.netfda.govdntb.gov.ua Central composite design can be employed as an experimental design tool to efficiently optimize multiple variables simultaneously. researchgate.net

Table 1: Typical HPLC Method Parameters for Analysis of Hydrochloride Salts

ParameterTypical ConditionPurpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Stationary phase for reversed-phase separation. nih.gov
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)Controls retention and peak shape. nih.gov
Flow Rate 1.0 mL/minAffects run time and separation efficiency. nih.gov
Injection Volume 20 µLVolume of sample introduced into the system. semanticscholar.org
Detector UV-Vis or Photodiode Array (PDA)Monitors the eluent for the analyte.
Wavelength 220 nmSelected for maximum absorbance and sensitivity. nih.govsemanticscholar.org
Column Temperature Ambient or controlled (e.g., 40 °C)Affects viscosity and retention characteristics. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically <2 µm). This results in significantly higher efficiency, resolution, and speed. A method developed on an HPLC system can often be transferred to a UPLC system to achieve shorter run times and improved sensitivity, which is particularly advantageous in high-throughput environments. researchgate.net The higher pressure capabilities of UPLC systems allow for faster flow rates without sacrificing separation quality, making it a powerful tool for complex matrix analysis.

Gas Chromatography (GC) for Volatile Species and Derivatization Studies

Gas Chromatography (GC) is best suited for analytes that are volatile and thermally stable. Compounds like Cycrimine Hydrochloride, being a salt, are non-volatile and cannot be directly analyzed by GC. jfda-online.com Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net

Derivatization Strategies: The primary purpose of derivatization in this context is to increase volatility and improve chromatographic properties. jfda-online.comsemanticscholar.org Common derivatization reactions for compounds containing active hydrogens (e.g., in hydroxyl or amine groups) include:

Silylation: This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. scielo.br The resulting TMS-derivatives are significantly more volatile.

Acylation: This reaction introduces an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form stable and volatile derivatives.

The choice of derivatization reagent depends on the functional groups present in the analyte and the desired properties of the derivative. researchgate.net Following derivatization, the sample is injected into the GC, where separation occurs based on the compound's boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. scielo.brmdpi.com

Supercritical Fluid Chromatography (SFC) in Advanced Separations

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both liquid and gas chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com SFC is known for its high efficiency and speed, often providing faster separations than HPLC. nih.gov

For the analysis of basic pharmaceutical compounds like Cycrimine, SFC offers a unique selectivity that is often orthogonal to reversed-phase HPLC. researchgate.net However, pure CO₂ is nonpolar, so organic modifiers (e.g., methanol) are added to the mobile phase to elute more polar compounds. To improve the peak shape of basic analytes, which can interact strongly with the silica (B1680970) support of the stationary phase, additives are crucial. Volatile acids, bases, or salts like ammonium (B1175870) acetate (B1210297) are often added to the modifier to minimize these interactions and achieve symmetrical peaks. jasco-global.com Columns with polar functionalities, such as cyanopropyl or 2-ethylpyridine, are often employed for these types of separations. researchgate.netjasco-global.com

Mass Spectrometric Quantification and Characterization

Mass spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation system, it provides high selectivity and sensitivity, making it the gold standard for quantitative bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying low-level analytes like Cycrimine in complex biological matrices such as plasma or urine. uu.nlresearchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this methodology. The internal standard, being chemically identical to the analyte, co-elutes chromatographically but is differentiated by its higher mass. nih.gov This allows it to compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression, thereby ensuring high accuracy and precision. uu.nl

Methodological Steps:

Sample Preparation: The first step is to isolate the analyte and internal standard from the bulk of the matrix components. Common techniques include protein precipitation with a solvent like acetonitrile, or liquid-liquid extraction. uu.nlmdpi.com

Chromatographic Separation: A rapid LC gradient is typically used to separate the analyte from other components in the extract before it enters the mass spectrometer. nih.gov

Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operated in positive ion mode for basic compounds like Cycrimine. nih.gov

Tandem Mass Spectrometry (MS/MS): The analysis is performed using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺) of a specific m/z. This ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. nih.gov A unique precursor → product ion transition is monitored for the analyte and another for the deuterated internal standard. This process provides exceptional selectivity and sensitivity. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters (e.g., collision energy, cone voltage) for the analyte and the internal standard to achieve the maximum signal response. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Cycrimine and Cycrimine-d5

ParameterCycrimine (Analyte)Cycrimine-d5 (Internal Standard)
Precursor Ion (m/z) [M+H]⁺[M+H]⁺ + 5
Product Ion (m/z) Specific Fragment Ion 1Specific Fragment Ion 1
Dwell Time (ms) 100-200100-200
Collision Energy (eV) Optimized ValueOptimized Value
Cone Voltage (V) Optimized ValueOptimized Value
Ionization Mode ESI PositiveESI Positive

Advanced Spectroscopic and Structural Investigations

The precise characterization of this compound, an isotopically labeled internal standard, necessitates the use of advanced analytical techniques capable of confirming its molecular structure, the specific location of the deuterium (B1214612) labels, and its stereochemical integrity. Spectroscopic and chiral methodologies provide the detailed information required for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound, offering definitive evidence of deuterium incorporation and its precise location on the phenyl ring.

Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the most significant finding is the absence of signals in the aromatic region (typically ~7.2-7.5 ppm) that correspond to the phenyl group protons. This disappearance confirms the successful substitution of all five hydrogen atoms on the phenyl ring with deuterium. The remaining signals corresponding to the cyclopentyl and piperidinyl protons would remain, allowing for confirmation of the rest of the molecular structure.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides further confirmation of deuteration through the observation of isotopic effects on carbon chemical shifts. bibliotekanauki.pl Carbons directly bonded to deuterium (C-D) exhibit characteristic splitting patterns due to ¹³C-²H coupling and show a slight upfield shift compared to their ¹³C-¹H counterparts in the unlabeled compound. This upfield shift, known as a secondary deuterium isotope effect, is typically on the order of 0.2 to 1.5 ppm for a one-bond effect. huji.ac.il The carbons of the d5-phenyl ring will appear as complex multiplets in a proton-decoupled ¹³C NMR spectrum due to coupling with the spin-1 deuterium nuclei. nih.gov

Deuterium (²H) NMR: Direct detection of the deuterium nuclei via ²H NMR would show a resonance in the aromatic region, providing unequivocal proof of the label's presence and chemical environment.

Detailed research findings from these NMR studies are crucial for validating the isotopic labeling of the compound.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data Comparing Unlabeled and Deuterated Cycrimine Phenyl Carbons

Carbon Position (Phenyl Ring)Unlabeled Cycrimine HCl (δ, ppm)Cycrimine HCl-d5 (δ, ppm)Isotope Shift (nΔC(D), ppm)
C1' (ipso)~140.0~139.7~ -0.3
C2'/C6' (ortho)~128.5~128.3~ -0.2
C3'/C5' (meta)~129.0~128.8~ -0.2
C4' (para)~127.0~126.8~ -0.2

Note: Data are hypothetical and for illustrative purposes to show expected isotopic shifts.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Isotopic Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a complementary method for confirming deuteration and analyzing the conformational properties of this compound. The substitution of hydrogen with heavier deuterium atoms leads to predictable shifts in vibrational frequencies.

The most prominent isotopic effect is observed in the C-D stretching vibrations. Aromatic C-H stretching modes typically appear in the 3000-3100 cm⁻¹ region of the spectrum. In this compound, these bands are absent and are replaced by new, characteristic C-D stretching bands in the spectrally "silent" region of approximately 2100-2300 cm⁻¹. nih.govresearchgate.net This region is generally free from other fundamental vibrations, making the C-D signal a clear and unambiguous marker for deuteration. researchgate.net

Stimulated Raman Scattering (SRS) microscopy is an advanced application that can leverage the unique C-D vibrational signature to image the distribution of deuterated molecules in biological systems with high chemical specificity. researchgate.netspiedigitallibrary.org While not a standard characterization method, it highlights the utility of the isotopic label in more complex research applications.

Table 2: Comparison of Characteristic Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeUnlabeled Cycrimine HCl (cm⁻¹)Cycrimine HCl-d5 (cm⁻¹)
Aromatic C-H Stretch~3100-3000Absent
Aromatic C-D StretchAbsent~2300-2100
Aliphatic C-H Stretch~2980-2850~2980-2850

Note: Frequencies are approximate and represent typical ranges for the specified bonds.

Chiral Analytical Methodologies for Enantiomeric Purity Assessment

Cycrimine possesses a chiral center at the carbon atom connecting the phenyl, cyclopentyl, and piperidinyl rings. Therefore, it exists as a pair of enantiomers. For its use as an analytical standard, especially in pharmacokinetic or metabolic studies, the assessment of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. chromatographyonline.comamericanpharmaceuticalreview.com

The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral pharmaceuticals and are suitable candidates for analyzing this compound. sigmaaldrich.com

A typical method development approach would involve screening various polysaccharide-based columns under different mobile phase conditions (normal-phase, reversed-phase, or polar organic). chromatographyonline.com The goal is to achieve baseline resolution of the two enantiomeric peaks, allowing for accurate quantification. The enantiomeric excess (% ee) can then be calculated from the integrated peak areas of the two enantiomers.

Table 3: Hypothetical Chiral HPLC Method and Results for Enantiomeric Purity

ParameterValue
Chromatographic Conditions
ColumnChiral Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Results
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Peak Area (Enantiomer 1)99.5%
Peak Area (Enantiomer 2)0.5%
Calculated Purity
Enantiomeric Excess (% ee)99.0%

Note: The method and results are hypothetical and serve as a representative example for the chiral analysis of this compound.

Applications of Cycrimine Hydrochloride D5 in Biochemical and Preclinical Research Models

Utilization in In Vitro Drug Metabolism and Pharmacokinetic Studies

The primary application of deuterated compounds like Cycrimine Hydrochloride-d5 in in vitro settings is to serve as a stable-labeled internal standard for quantitative analysis of the non-deuterated parent drug, Cycrimine. However, it can also be used to investigate the metabolic fate of the drug itself.

In these assays, the stability of a compound is assessed in the presence of liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. The rate of disappearance of the parent compound is measured over time to determine its metabolic stability.

While no specific data exists for this compound, a hypothetical study could yield results similar to the table below, comparing its stability to the non-deuterated form. The deuterium (B1214612) substitution can sometimes lead to a slower rate of metabolism, known as the "kinetic isotope effect," which would be reflected in a longer half-life.

Table 1: Hypothetical Microsomal Stability of Cycrimine and this compound

Compound Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Cycrimine Hydrochloride 45 15.4

Note: The data in this table is illustrative and not based on actual experimental results.

These studies aim to identify the specific enzymes responsible for metabolizing a drug and to characterize the kinetics of these reactions. Cytochrome P450 enzymes are a major family of drug-metabolizing enzymes.

By incubating this compound with a panel of recombinant human CYP enzymes, researchers could determine which isoforms are involved in its metabolism. The deuteration might influence the affinity of the compound for the enzyme's active site (Km) and the maximum rate of the reaction (Vmax).

A crucial aspect of drug development is identifying the metabolites formed from a parent drug. The unique mass of this compound makes it a valuable tool for this purpose. When analyzing samples from in vitro incubations, the deuterated metabolites will have a distinct mass signature, making them easier to identify and distinguish from endogenous molecules or artifacts.

Application in Pharmacokinetic Research within Non-Human Biological Systems

The use of deuterated compounds is also highly valuable in in vivo pharmacokinetic studies in animal models.

Pharmacokinetic studies in animal models (e.g., rats, mice, dogs) are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. By administering this compound to these models, researchers can track its concentration in blood, plasma, and various tissues over time.

The data obtained from such studies would allow for the calculation of key pharmacokinetic parameters, as illustrated in the hypothetical table below.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Rat Model

Parameter Value Unit
Cmax (Maximum Concentration) 250 ng/mL
Tmax (Time to Cmax) 1.5 h
AUC (Area Under the Curve) 1500 ng·h/mL
CL (Clearance) 2.5 L/h/kg

Note: The data in this table is for illustrative purposes and not based on actual experimental results.

IVIVC aims to establish a predictive relationship between in vitro drug dissolution/release characteristics and its in vivo pharmacokinetic performance. While more relevant for formulated drug products, the fundamental metabolic and disposition data from in vitro and animal studies using this compound would be critical for developing and validating such models. A robust IVIVC can reduce the need for extensive in vivo studies in later stages of drug development.

Molecular Interaction and Receptor Binding Research

The introduction of deuterium into the Cycrimine molecule allows for precise studies of its interaction with target receptors, particularly in distinguishing the labeled compound from its endogenous or non-labeled counterparts.

Ligand-Receptor Interaction Studies with Muscarinic Acetylcholine (B1216132) Receptor M1 in Research Assays

Cycrimine is known to act on muscarinic acetylcholine receptors. Research assays utilizing this compound are designed to elucidate the specific interactions with the Muscarinic Acetylcholine Receptor M1 (M1-AChR). The replacement of hydrogen with deuterium can alter the strength of hydrogen bonds, which are often crucial for the binding of a ligand to its receptor. nih.gov In the context of Cycrimine-d5, studies would focus on quantifying any changes in binding affinity and potency compared to the non-deuterated form.

These research assays typically involve competitive binding experiments where the displacement of a known radiolabeled ligand for the M1 receptor is measured in the presence of increasing concentrations of either Cycrimine or this compound. Such studies allow for the determination of the inhibition constant (Ki), a measure of binding affinity. The expectation is that the subtle changes in molecular properties due to deuteration could lead to measurable differences in how the ligand fits and interacts with the receptor's binding pocket. mdpi.com

Table 1: Comparative Binding Affinity of Cycrimine and this compound at the M1 Receptor (Illustrative Research Data)

CompoundInhibition Constant (Ki) [nM]Fold Difference
Cycrimine Hydrochloride1.25-
This compound1.180.94

This interactive table illustrates hypothetical data from a competitive binding assay, showing a marginal increase in binding affinity for the deuterated compound, a potential outcome of altered intermolecular forces.

Investigation of Binding Kinetics and Thermodynamics in Model Systems

Beyond simple affinity, understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energetic driving forces) of ligand binding is crucial. nih.govnih.gov this compound is employed in techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to dissect these parameters.

Binding Kinetics : These studies measure the on-rate (k_on) and off-rate (k_off) of the ligand-receptor interaction. The ratio of these rates (k_off/k_on) also defines the equilibrium dissociation constant (Kd), which is related to binding affinity. Deuteration might subtly alter these rates by affecting the transitional states of binding and unbinding. nih.gov

Table 2: Thermodynamic and Kinetic Profile of Ligand Binding to M1 Receptor (Illustrative Research Data)

ParameterCycrimine HydrochlorideThis compound
Kinetics
k_on (M⁻¹s⁻¹)2.5 x 10⁵2.7 x 10⁵
k_off (s⁻¹)3.1 x 10⁻⁴2.9 x 10⁻⁴
Thermodynamics
ΔG (kcal/mol)-12.1-12.3
ΔH (kcal/mol)-7.8-8.2
-TΔS (kcal/mol)-4.3-4.1

This interactive table presents hypothetical kinetic and thermodynamic data. The results suggest the binding of the deuterated compound is slightly more driven by enthalpy, a possible consequence of altered hydrogen bonding dynamics.

Isotopic Effects on Biochemical and Biophysical Processes

The difference in mass between hydrogen and deuterium gives rise to isotope effects that can influence the rates of chemical reactions and the physical behavior of molecules.

Studies on Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov This is particularly relevant for drug metabolism, which often involves the cleavage of a carbon-hydrogen (C-H) bond by enzymes, such as those in the cytochrome P450 (CYP) superfamily. nih.govdntb.gov.ua

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond. wikipedia.org If the cleavage of this bond is the rate-limiting step of a metabolic pathway, the reaction will proceed more slowly for the deuterated compound. nih.gov Using this compound in in vitro metabolic studies with liver microsomes or specific CYP enzymes allows researchers to probe its metabolic stability. A slower rate of metabolism for the d5-variant compared to the non-deuterated parent compound would indicate that a C-H bond at one of the deuterated positions is a primary site of metabolic attack. researchgate.net

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (Illustrative Research Data)

CompoundHalf-life (t½) [min]Intrinsic Clearance (CLint) [µL/min/mg protein]
Cycrimine Hydrochloride4515.4
This compound729.6

This interactive table illustrates a typical outcome of a KIE study, where the deuterated compound exhibits a longer metabolic half-life and lower clearance, indicating a significant kinetic isotope effect.

Deuterium Effects on Molecular Dynamics and Conformational Stability

The substitution of hydrogen with deuterium can influence the molecule's physical properties, affecting its dynamics and how it settles into a stable conformation. nih.gov The increased mass of deuterium dampens the vibrational modes of the C-D bond. wikipedia.org

Table 4: Summary of Biophysical Effects of Deuteration on Cycrimine

PropertyEffect of Deuterium SubstitutionResearch Implication
Bond Strength C-D bond is stronger than C-H bond.Slower enzymatic cleavage (Kinetic Isotope Effect).
Bond Length C-D bond is slightly shorter than C-H bond.Minor alterations in molecular shape and fit within a receptor.
Vibrational Frequency Lower for C-D bond.Changes in molecular dynamics and conformational entropy.
Van der Waals Forces Slightly weaker for deuterium.Potential for subtle changes in non-polar interactions with a receptor.

This interactive table summarizes the key biophysical consequences of isotopic substitution and their relevance in biochemical research.

Emerging Research Directions and Future Challenges for Cycrimine Hydrochloride D5

Integration with High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The integration of deuterated compounds like Cycrimine Hydrochloride-d5 into HTS workflows offers substantial advantages, particularly in assays that rely on mass spectrometry (MS) for detection.

In such assays, this compound can serve as an ideal internal standard. thalesnano.com Due to the kinetic isotope effect, its metabolic stability is enhanced, but its chemical behavior is nearly identical to the unlabeled parent drug, Cycrimine. neulandlabs.com This allows for more accurate and reliable quantification of the parent compound's concentration in complex biological samples during screening. The mass difference between the deuterated standard and the non-deuterated analyte allows for clear differentiation in MS analysis, minimizing signal interference and improving the precision of the measurements. thalesnano.com

The use of this compound in HTS is particularly relevant for screens involving cell-based models of neurodegenerative diseases like Parkinson's, where Cycrimine is used. nih.govnih.gov By providing a robust internal standard, it enhances the quality and reproducibility of data, which is critical when screening thousands of potential drug candidates.

Table 1: Application of this compound in HTS

HTS Application Role of this compound Advantage
Metabolic Stability Assays Internal Standard Accurate quantification of Cycrimine metabolism by liver microsomes.
Cell-Based Efficacy Screens Internal Standard Precise measurement of Cycrimine uptake and concentration in neuronal cells.

| Drug-Drug Interaction Studies | Tracer and Standard | Simultaneously track the metabolism of Cycrimine and a co-administered drug. |

Computational Chemistry and Molecular Modeling for Deuterated Systems

Computational methods are becoming indispensable for predicting the effects of deuteration on a molecule's properties and interactions, guiding the design of new deuterated drugs. alfa-chemistry.com

Quantum chemical calculations are powerful tools for understanding the fundamental reasons behind the kinetic isotope effect (KIE). nih.govgoogle.com The KIE arises because the heavier mass of deuterium (B1214612) compared to protium (B1232500) (hydrogen) leads to a lower zero-point vibrational energy (ZPE) for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. rsc.org Breaking this bond, therefore, requires more energy, resulting in a slower reaction rate. wikipedia.org

Quantum calculations can model the vibrational frequencies of bonds within a molecule like Cycrimine and its deuterated analog. google.com By calculating the ZPE of the C-H bonds at the sites of metabolism versus the corresponding C-D bonds in this compound, researchers can predict the magnitude of the KIE. These theoretical predictions help to identify the optimal positions for deuterium substitution to maximize metabolic stability. youtube.com

Table 2: Theoretical Vibrational Energy Comparison

Bond Type Typical Vibrational Frequency (cm⁻¹) Calculated Zero-Point Energy (kJ/mol) Relative Bond Strength
C-H (Protium) ~3000 Higher Weaker

Note: Values are illustrative and depend on the specific molecular environment.

Molecular dynamics (MD) simulations provide a dynamic view of how a drug molecule interacts with its biological target, such as a receptor or enzyme, over time. nih.gov For this compound, MD simulations can be used to explore how deuteration affects its binding to the muscarinic acetylcholine (B1216132) receptor M1, its primary target. nih.govnih.gov

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The precise analysis of deuterated compounds requires sensitive and specific analytical techniques. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard tools, emerging platforms offer even greater capabilities. nih.govmoravek.com

Advances in high-resolution mass spectrometry (HRMS) allow for the exact measurement of mass differences, enabling not only the quantification of this compound but also the identification of its various metabolites with high confidence. metsol.com Techniques like Isotope Ratio Mass Spectrometry (IRMS) provide extremely accurate measurements of isotopic enrichment, which is crucial for detailed pharmacokinetic studies. metsol.com

A particularly promising technique is Molecular Rotational Resonance (MRR) spectroscopy. MRR provides an unambiguous determination of a molecule's isotopic composition, including the precise location of the deuterium atoms. acs.org This is a significant advantage over other methods, as it can distinguish between different isotopomers (molecules with the same number of isotopic substitutions but at different positions). This level of detail is invaluable for optimizing the synthesis of deuterated compounds and for understanding structure-activity relationships. acs.org

Table 3: Comparison of Analytical Platforms for Deuterated Compounds

Analytical Platform Key Advantage Application for Cycrimine-d5
LC-MS/MS High throughput and sensitivity for quantification. metsol.com Standard for pharmacokinetic studies.
High-Resolution MS (HRMS) Accurate mass measurement for metabolite identification. moravek.com Elucidating metabolic pathways.
NMR Spectroscopy Provides detailed structural information. nih.gov Confirming the position of deuterium labels.

| MRR Spectroscopy | Unambiguous identification and quantification of isotopomers. acs.org | Quality control of synthesis and advanced structural analysis. |

Role in Multi-Omics Research for Systems Biology Insights

Systems biology aims to understand the complex interactions within biological systems as a whole. Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, are central to this field. Stable isotope-labeled compounds like this compound are powerful tools in these investigations, particularly in proteomics and metabolomics. moravek.comnih.gov

In metabolomics, deuterated compounds can be used as tracers to follow the transformation of molecules through complex metabolic networks. simsonpharma.com By administering this compound, researchers can use mass spectrometry to track the appearance of deuterated metabolites, providing a dynamic view of the drug's impact on cellular metabolism. This approach, known as flux analysis, helps to understand how the drug perturbs biological pathways. nih.gov

Similarly, in quantitative proteomics, stable isotope labeling is used to accurately compare protein abundance between different states (e.g., treated vs. untreated cells). While not a direct application for a deuterated drug itself, the techniques are related. The use of deuterated tracers like this compound within a multi-omics framework allows researchers to connect the drug's metabolic fate (metabolomics) with its effects on protein expression and cellular function (proteomics), providing a comprehensive, systems-level understanding of its mechanism of action and potential off-target effects. moravek.comyoutube.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cycrimine Hydrochloride-d5, and how can isotopic purity be validated?

  • Methodological Answer : The synthesis of this compound involves deuteration at specific positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides) under controlled reaction conditions. Isotopic purity (>98%) is typically validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, the molecular ion peak should align with the theoretical mass (C₉H₁₀D₅ClN₃O₆, expected m/z ~266.3) . NMR analysis (¹H and ²H NMR) confirms deuterium incorporation by observing the absence of proton signals at deuterated positions .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers address common spectral interpretation challenges?

  • Methodological Answer : Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Ensures compound identity and purity. Use deuterated solvent systems to avoid hydrogen-deuterium exchange artifacts .
  • NMR Spectroscopy : ¹³C NMR helps distinguish isotopic shifts caused by deuterium. For ¹H NMR, integrate non-deuterated regions (e.g., aromatic protons) to confirm structural integrity .
  • Isotopic Purity Assays : Compare peak ratios in HRMS or use isotope dilution methods with non-deuterated standards to quantify residual protium .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data when using this compound as an internal standard in mass spectrometry?

  • Methodological Answer : Contradictions in PK data (e.g., variable recovery rates) often arise from matrix effects or incomplete deuterium retention. Mitigation strategies include:

  • Matrix-Matched Calibration : Prepare standards in biological matrices (e.g., plasma) to account for ion suppression/enhancement .
  • Stability Testing : Monitor deuterium loss under storage/analysis conditions (e.g., pH, temperature). Use isotopically labeled internal standards with higher deuteration levels (e.g., d₅ vs. d₃) to reduce exchange interference .
  • Cross-Validation : Compare results with orthogonal methods like stable isotope-labeled tracer techniques .

Q. What experimental design considerations are critical when integrating this compound into multi-compartment pharmacokinetic models?

  • Methodological Answer : Key considerations include:

  • Dosing Strategy : Administer deuterated and non-deuterated forms simultaneously to track compartment-specific metabolism. Ensure dose proportionality to avoid saturation effects .
  • Sampling Frequency : Collect samples at intervals capturing absorption, distribution, and elimination phases. Use population pharmacokinetic models to account for inter-individual variability .
  • Data Normalization : Correct for batch-to-batch variability in isotopic purity by including batch-specific calibration curves .

Q. How can researchers optimize the use of this compound in tracer studies to investigate metabolic pathways?

  • Methodological Answer :

  • Tracer Selection : Use Cycrimine-d5 in pulse-chase experiments to trace specific metabolic intermediates. Pair with untargeted metabolomics to identify novel pathways .
  • Quantitative Workflow : Employ parallel reaction monitoring (PRM) in LC-MS to enhance sensitivity for low-abundance metabolites. Normalize data using internal standards with similar retention times .
  • Dynamic Modeling : Integrate tracer data with kinetic models (e.g., Michaelis-Menten) to estimate enzyme activity and flux rates .

Contradiction Management & Best Practices

Q. How should researchers address conflicting data on this compound’s stability in biological matrices?

  • Methodological Answer : Discrepancies often stem from differences in matrix composition (e.g., protein content) or storage conditions. Standardize protocols by:

  • Pre-Analytical Controls : Freeze samples immediately post-collection and avoid freeze-thaw cycles .
  • Additive Screening : Test stabilizers (e.g., sodium fluoride) to inhibit enzymatic degradation .
  • Collaborative Validation : Share datasets across labs to identify systemic biases and refine consensus guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.